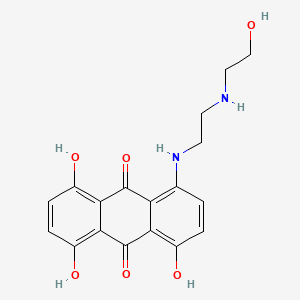
9-benzyl-6-iodo-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-benzyl-6-iodo-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, coenzymes, and various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-benzyl-6-iodo-9H-purine typically involves halogen-metal exchange reactions. For instance, the reaction of 9-benzyl-6-iodopurine with isopropylmagnesium chloride (iPrMgCl) in toluene at -80°C proceeds almost quantitatively . This method yields a Grignard reagent that can be further reacted with various aldehydes to produce corresponding alcohols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organometallic reagents and careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-benzyl-6-iodo-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other groups using reagents like lithium diphenylcuprate.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form aryl or alkenyl derivatives.
Common Reagents and Conditions:
Lithium Diphenylcuprate: Used for substitution reactions.
Phenylboronic Acid: Used in Suzuki-Miyaura cross-coupling reactions under anhydrous conditions.
Major Products:
Alcohols: Formed from the reaction of the Grignard reagent with aldehydes.
Aryl or Alkenyl Derivatives: Formed from Suzuki-Miyaura cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
9-benzyl-6-iodo-9H-purine has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-benzyl-6-iodo-9H-purine involves its interaction with specific molecular targets and pathways. . These interactions can modulate biological processes, making the compound valuable in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
9-Benzyl-6-chloropurine: Similar structure but with a chlorine atom instead of iodine.
9-Benzyl-2,6-dichloropurine: Contains two chlorine atoms at the 2 and 6 positions.
Uniqueness: 9-benzyl-6-iodo-9H-purine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization compared to its chlorinated counterparts .
Eigenschaften
CAS-Nummer |
83135-13-1 |
|---|---|
Molekularformel |
C12H9IN4 |
Molekulargewicht |
336.13 g/mol |
IUPAC-Name |
9-benzyl-6-iodopurine |
InChI |
InChI=1S/C12H9IN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI-Schlüssel |
QRWQLCUEMMKASG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















